1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite
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Overview
Description
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite is a specialized phosphoramidite compound extensively utilized in nucleic acid synthesis. This compound is particularly significant in the realm of biomedicine, where it is used to design therapeutics tailored to combat specific ailments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite involves multiple steps The starting material, 2’-deoxy-2’-fluoro-β-D-arabinofuranosyl uracil, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Automated synthesizers and high-performance liquid chromatography (HPLC) are often employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in oligonucleotide synthesis.
Oxidation and Reduction Reactions: Involved in the deprotection steps during synthesis.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of tetrazole as an activator.
Oxidation Reactions: Iodine in water or pyridine is commonly used.
Reduction Reactions: Involve the use of reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used in various research and therapeutic applications .
Scientific Research Applications
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides.
Biology: Employed in the study of DNA synthesis and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer therapeutics.
Industry: Applied in the production of diagnostic tools and molecular probes.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during synthesis. The presence of the 2’-fluoro group enhances the stability of the DNA duplex and increases resistance to nuclease degradation. This makes it a valuable tool in therapeutic applications where stability and resistance to degradation are crucial .
Comparison with Similar Compounds
Similar Compounds
- 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE-phosphoramidite
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
Uniqueness
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE-phosphoramidite is unique due to its specific incorporation into DNA, providing enhanced stability and resistance to degradation. This makes it particularly valuable in therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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